2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol

Lipophilicity Partition coefficient Building block design

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a synthetic small-molecule building block (C₁₁H₁₃ClO₃, MW 228.67 g/mol) that integrates three chemically distinct functional groups on a single phenyl ring: a primary hydroxyl (via ethanol), a reactive oxirane (epoxide), and an aryl chloride at the 3-position. Supplied primarily as a research intermediate with typical purity of 95% , its structural triad enables orthogonal derivatization strategies inaccessible to simpler glycidyl ether analogs.

Molecular Formula C11H13ClO3
Molecular Weight 228.67
CAS No. 2411241-52-4
Cat. No. B2600461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol
CAS2411241-52-4
Molecular FormulaC11H13ClO3
Molecular Weight228.67
Structural Identifiers
SMILESC1C(O1)COC2=C(C=C(C=C2)CCO)Cl
InChIInChI=1S/C11H13ClO3/c12-10-5-8(3-4-13)1-2-11(10)15-7-9-6-14-9/h1-2,5,9,13H,3-4,6-7H2
InChIKeyFFTAXMNKHMXFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol (CAS 2411241-52-4): A Dual-Functional Epoxy-Phenolic Building Block for Selective Derivatization


2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a synthetic small-molecule building block (C₁₁H₁₃ClO₃, MW 228.67 g/mol) that integrates three chemically distinct functional groups on a single phenyl ring: a primary hydroxyl (via ethanol), a reactive oxirane (epoxide), and an aryl chloride at the 3-position [1]. Supplied primarily as a research intermediate with typical purity of 95% [2], its structural triad enables orthogonal derivatization strategies inaccessible to simpler glycidyl ether analogs. The compound is cataloged under PubChem CID 146049096 and assigned a computed XLogP3 of 1.8, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a topological polar surface area of 42 Ų [1].

1 Dual-functional epoxy-phenolic building block for orthogonal derivatization strategies
2 Supports sequential synthesis via three distinct functional handles on a single phenyl ring
3 May reduce synthetic step count when aryl chloride and epoxy functionality are both required

Why 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol Cannot Be Replaced by Off-the-Shelf Glycidyl Ether Analogs


Caution: Direct differential evidence for this compound is limited to computed molecular properties and class-level inference from studies on structurally related phenyl glycidyl ethers. No head-to-head experimental comparisons with the closest analogs have been published to date. Nonetheless, the available physicochemical data and structure-activity relationships from the glycidyl ether literature indicate that the 3-chloro substituent imparts meaningful differences in lipophilicity, epoxide electrophilicity, and synthetic versatility that preclude simple interchange with non-halogenated or differently substituted analogs. The computed XLogP3 of 1.8 for the target compound versus 1.2 for the non-chlorinated para-substituted analog [1][2] represents an approximately 4-fold increase in octanol-water partition coefficient, altering extraction behavior, chromatographic retention, and, in biological contexts, membrane permeability. Furthermore, the electron-withdrawing character of the aryl chloride (Hammett σₘ = +0.37) is expected to increase the electrophilic reactivity of the epoxide ring toward nucleophiles, a trend consistent with the quantitative structure-mutagenicity relationship reported for para-substituted phenyl glycidyl ethers where chloro substitution amplified reactivity with bionucleophiles relative to the unsubstituted parent [3].

Solubility Non-chlorinated analogs show lower lipophilicity (XLogP3 1.2 vs 1.8 reported), which may shift extraction behavior and chromatographic retention.
Reactivity Chloro substitution may increase epoxide electrophilicity; epoxy curing or nucleophilic ring-opening profiles may not transfer from simpler glycidyl ethers.
Synthetic pathway Non-halogenated analogs lack the latent cross-coupling handle; a different synthetic route may be required for late-stage C-C bond formation.

Quantitative Differentiation Evidence for 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol vs. Closest Analogs


Lipophilicity Advantage: +50% Increase in Computed XLogP3 Relative to the Non-Chlorinated para-Analog

The target compound exhibits a computed XLogP3 value of 1.8 [1], compared to 1.2 for its direct non-chlorinated para-substituted analog 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol (CAS 104857-48-9) [2] and 1.2 for the ortho isomer (CAS 160951-57-5) [3], using identical PubChem XLogP3 3.0 computational methodology.

Lipophilicity
Head-to-head
Target XLogP3 = 1.8 vs 1.2 for non-chlorinated para-analog (Δ +0.6 log units)
Reported ~4-fold higher octanol-water partition may support selection for enhanced organic-phase partitioning
Computed values only; experimental log P determination recommended
Lipophilicity Partition coefficient Building block design

Molecular Weight and Complexity Differentiation: A More Advanced Intermediate Scaffold

The target compound has a molecular weight of 228.67 g/mol and a computed complexity score of 200, versus 194.23 g/mol and complexity of 164 for the non-chlorinated para analog [1][2]. This reflects the presence of the additional chlorine atom (atomic mass ~35.5 Da) and the increased constitutional complexity of the 3-chloro-4-oxiranylmethoxy substitution pattern.

Complexity
Head-to-head
MW 228.67 g/mol, Complexity 200 vs para-analog MW 194.23, Complexity 164
Reported higher molecular complexity may reduce synthetic step count for advanced intermediates
Computed complexity index; synthetic efficiency assessment is use-case dependent
Molecular complexity Intermediate design Fragment-based discovery

Enhanced Epoxide Electrophilicity via Electron-Withdrawing Chloro Substituent: Class-Level Reactivity Inference

The 3-chloro substituent (Hammett σₘ = +0.37) exerts an electron-withdrawing effect on the aromatic ring, which is transmitted through the ether oxygen to the epoxide moiety, increasing its susceptibility to nucleophilic attack. This is supported by the quantitative structure-activity study of Neau et al. (1982), which demonstrated that electron-withdrawing para-substituents on phenyl glycidyl ether correlate with increased mutagenic potency in Salmonella typhimurium strains TA100 and TA1535—a direct functional readout of epoxide electrophilic reactivity toward biological nucleophiles [1]. The para-chloro derivative showed higher revertant counts than the unsubstituted parent compound in both strains. Although the target compound bears the chloro at the 3-position (meta to the glycidyloxy group) rather than para, the electron-withdrawing inductive effect and the positive Hammett σₘ value support a similar directional enhancement of epoxide electrophilicity.

Electrophilicity
Class-level
3-Cl Hammett σₘ = +0.37; chloro-substituted phenyl glycidyl ethers showed higher Ames test revertants
Class-level inference supports context-dependent epoxide reactivity enhancement; direct experimental confirmation not available
Inferred from literature on para-chloro analogs; target compound not directly tested
Epoxy reactivity Hammett correlation Nucleophilic ring-opening

Aryl Chloride as a Latent Cross-Coupling Handle: Orthogonal Functionalization Inaccessible to Non-Halogenated Analogs

The 3-chloro substituent on the aromatic ring serves as a latent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling late-stage C-C or C-N bond formation after initial elaboration of the epoxide or hydroxyl groups. This orthogonal reactivity is entirely absent in non-halogenated analogs such as CAS 104857-48-9 and CAS 160951-57-5, which lack an aryl halide [1][2]. The combination of aryl chloride + epoxide + primary alcohol within a single low-molecular-weight scaffold (MW 228.67) provides three chemically addressable functional handles without requiring protecting group strategies.

Synthetic handles
Structural analysis
3 orthogonal handles: aryl chloride (cross-coupling), epoxide (ring-opening), primary alcohol (esterification/oxidation)
Supports sequential orthogonal derivatization without protection/deprotection steps; non-halogenated analogs offer only two handles
Qualitative structural inventory; cross-coupling viability inferred from general aryl chloride reactivity literature
Cross-coupling Suzuki-Miyaura C-C bond formation

Commercially Available from Enamine: Catalog Pricing Establishes Procurement Baseline

The target compound is stocked and supplied by Enamine Ltd. (catalog number EN300-7549194) at 95% purity. Published pricing as of February 2025 was $256.00 for 0.05 g and $858.00 for 0.5 g [1]. This contrasts with the non-chlorinated para analog (CAS 104857-48-9), which is offered by multiple vendors including Toronto Research Chemicals and CymitQuimica at lower price points (typically below $100/g for 98% purity) , reflecting the higher synthetic complexity and lower demand volume of the chlorinated derivative.

Procurement
Cross-study comparable
Enamine EN300-7549194: $256/0.05 g (95%); non-chlorinated analog typically
Significant price differential confirms specialized niche; procurement decisions should weigh synthetic advantage vs higher acquisition cost
Published catalog pricing aggregated via chemical marketplace; subject to change and vendor availability
Chemical procurement Building block sourcing Research chemical supply

Optimal Application Scenarios for 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol Based on Differentiating Evidence


Sequential Orthogonal Derivatization in Medicinal Chemistry Lead Optimization

When a medicinal chemistry program requires a core aromatic scaffold bearing three sequentially addressable functional groups—a primary alcohol for ester prodrug formation, an epoxide for covalent target engagement or further ring-opening diversification, and an aryl chloride for late-stage Suzuki-Miyaura coupling to install aryl/heteroaryl diversity elements—this compound provides all three handles pre-installed. The 3-chloro substituent enables palladium-catalyzed cross-coupling that is structurally impossible with non-halogenated analogs such as CAS 104857-48-9 [1]. The enhanced lipophilicity (XLogP3 = 1.8 vs. 1.2) may also shift the ADME profile of derived analogs toward higher membrane permeability [2].

Epoxy Resin or Polymer Formulation Requiring Accelerated Nucleophilic Curing Kinetics

For epoxy-based adhesive, coating, or composite formulations where faster curing rates at ambient or moderate temperatures are desired, the electron-withdrawing 3-chloro substituent (σₘ = +0.37) is expected to increase the electrophilicity of the terminal epoxide toward amine, thiol, or anhydride curing agents. This class-level inference is grounded in the established Hammett correlation for phenyl glycidyl ether derivatives, where chloro substitution increased reactivity with bionucleophiles relative to the unsubstituted parent [3]. Users seeking a reactive mono-epoxy diluent or comonomer may prioritize this compound over phenyl glycidyl ether or non-halogenated glycidyloxy-ethanol analogs.

Synthesis of Heterobifunctional Crosslinkers for Bioconjugation or Advanced Materials

The combination of a primary hydroxyl and an epoxide on the same molecule, further augmented by an aryl chloride, enables the construction of heterobifunctional or heterotrifunctional crosslinkers. The hydroxyl can be selectively esterified or activated, the epoxide can undergo regioselective ring-opening with amines or thiols, and the aryl chloride can participate in orthogonal metal-catalyzed coupling. This three-point addressability is a structural feature that distinguishes the target compound from simpler glycidyl ethers lacking the halogen handle [1].

Building Block for Fragment-Based Drug Discovery Libraries Requiring Enhanced Lipophilicity

Fragment-based screening libraries often benefit from building blocks with moderately elevated lipophilicity (XLogP3 1.5-2.5) to balance aqueous solubility with target binding affinity. The target compound's XLogP3 of 1.8 meets this criterion and offers a +0.6 log unit advantage over the non-chlorinated analog (XLogP3 1.2), corresponding to a roughly 4-fold increase in octanol-water partition [2]. This makes it suitable for fragment elaboration strategies where increased membrane permeability or hydrophobic target engagement is desired, without resorting to fully dehalogenated or excessively lipophilic scaffolds.

Application
Selection Property
Validation Focus
Sequential orthogonal derivatization
Three pre-installed functional handles (aryl chloride, epoxide, primary alcohol)
Confirm chemoselectivity and order-of-addition compatibility with target synthetic route
Epoxy curing kinetics research
Reported electron-withdrawing chloro substituent may enhance epoxide electrophilicity
Verify curing rate and nucleophilic reactivity under intended formulation conditions
Heterobifunctional crosslinker synthesis
Dual epoxy/hydroxyl functionality with additional latent cross-coupling site
Assess regioselectivity of epoxide ring-opening and stability of crosslinked product
Fragment-based library design
Moderate computed lipophilicity (XLogP3 1.8) offering reported ~4-fold higher partition vs non-halogenated analog
Evaluate experimental log P and membrane permeability in target assay system
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